5-Chloro-2-fluoronitrobenzene
Overview
Description
5-Chloro-2-fluoronitrobenzene: is an organic compound with the molecular formula C6H3ClFNO2 . It is a derivative of nitrobenzene, where the hydrogen atoms at positions 5 and 2 on the benzene ring are replaced by chlorine and fluorine atoms, respectively. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Mechanism of Action
Mode of Action
It is known that nitrobenzene derivatives can undergo various chemical reactions, such as reduction, substitution, and addition reactions, which can lead to changes in their targets .
Action Environment
The action, efficacy, and stability of 5-Chloro-2-fluoronitrobenzene can be influenced by various environmental factors. These may include temperature, pH, presence of other chemicals, and specific conditions within the biological system where the compound is active .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Chloro-2-fluoronitrobenzene involves the reaction of 2,5-dichloronitrobenzene with potassium fluoride in the presence of bis(tricyclohexylphosphine)nickel(II) dichloride and tetrabutylammonium fluoride in N,N-dimethylformamide (DMF) . The reaction is carried out under an inert atmosphere at a temperature of 150°C for 8 hours, yielding this compound with a yield of 77.2% .
Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-fluoronitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group makes the compound susceptible to nucleophilic substitution reactions, where nucleophiles replace the chlorine or fluorine atoms.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or sodium sulfide can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used in hydrogenation reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed:
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Nitrobenzenes: Nucleophilic substitution reactions produce various substituted nitrobenzenes depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-fluoronitrobenzene has several applications in scientific research:
Biology: The compound is used in the synthesis of bioactive molecules that can be studied for their biological properties.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 2-Chloro-5-fluoronitrobenzene
- 4-Chloro-1-fluoro-2-nitrobenzene
- 3-Chloro-6-fluoronitrobenzene
Comparison: 5-Chloro-2-fluoronitrobenzene is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring. This positioning influences its reactivity and the types of reactions it undergoes. Compared to its isomers, this compound may exhibit different reactivity patterns and selectivity in chemical reactions .
Properties
IUPAC Name |
4-chloro-1-fluoro-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAWBHLTWNWYGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20188056 | |
Record name | 4-Chloro-1-fluoro-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20188056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
345-18-6 | |
Record name | 4-Chloro-1-fluoro-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=345-18-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-fluoronitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000345186 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-1-fluoro-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20188056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-1-fluoro-2-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.871 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-CHLORO-2-FLUORONITROBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MAM88XP8XP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of synthesizing 5-Chloro-2-fluoronitrobenzene using the methods described in the research papers?
A1: The research highlights two key advantages:
- Safety: Traditional methods involved the use of 2,4-dinitrochlorobenzene, a highly explosive intermediate. The new approach bypasses this dangerous compound, significantly improving safety. []
- Efficiency: Microwave-assisted synthesis, particularly when catalyzed by cetyltrimethylammonium bromide or polyethylene glycol, drastically reduces reaction times and often leads to higher yields compared to traditional heating methods. [, ] For instance, the synthesis of this compound saw a 21-fold increase in reaction rate with microwave irradiation compared to conventional heating. []
Q2: What role do solvents play in the microwave-assisted synthesis of this compound?
A2: Solvent choice is critical in microwave-assisted synthesis. The research indicates that polar aprotic solvents are particularly effective. Specifically, the following order of effectiveness was observed:
- Dimethyl sulfoxide > Sulfolane > N-methyl-2-pyrrolidone > N,N-dimethyl acetamide > N,N-dimethyl formamide []
Q3: How does the molecular weight of polyethylene glycol (PEG) impact its effectiveness as a catalyst in the synthesis of this compound?
A: While different molecular weights of PEG can achieve similar conversion rates of the starting material, the research demonstrates that lower molecular weight PEGs lead to significantly lower yields of this compound. [] This suggests that the lower molecular weight PEGs might be facilitating side reactions or hindering the desired reaction pathway despite promoting the consumption of the starting material.
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